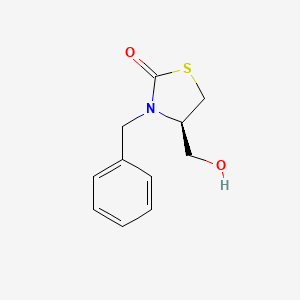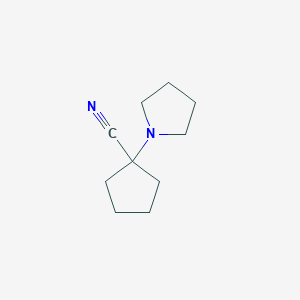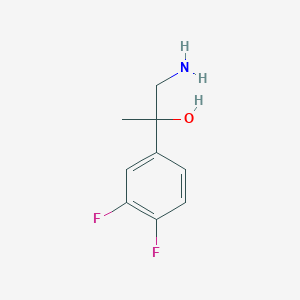![molecular formula C9H11N3O2 B8647704 {4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)
{4-[1-(hydroxyimino)ethyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the final product. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates the desired urea derivative through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods . Additionally, the scalability of these processes ensures that the compound can be produced in large quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .
Aplicaciones Científicas De Investigación
{4-[1-(hydroxyimino)ethyl]phenyl}urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
{4-[1-(hydroxyimino)ethyl]phenyl}urea can be compared with other similar compounds, such as:
N-[4-(1-hydroxyiminoethyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a urea moiety.
N-[4-(1-hydroxyiminoethyl)phenyl]propanamide: This derivative has a propanamide group and is used in similar applications but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13) |
Clave InChI |
SNNLVQCUGUDPIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-N-[(pent-4-en-1-yl)(propyl)carbamoyl]-L-valine](/img/structure/B8647635.png)
![Ethyl [(2-oxo-2-phenylethyl)sulfanyl]acetate](/img/structure/B8647640.png)


![9-(4-Chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B8647663.png)


![3-[4-(3-Fluoro-benzyloxy)-phenyl]-acryloyl chloride](/img/structure/B8647687.png)
![1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8647691.png)



